2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol
Description
Significance of Fluorine in Modulating Molecular Properties and Biological Activity
The presence of fluorine, the most electronegative element, in a molecule can lead to significant changes in its electronic and steric properties. In the realm of medicinal chemistry, the substitution of hydrogen with fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. This is due to the high strength of the carbon-fluorine bond. Furthermore, fluorine can modulate the acidity or basicity of nearby functional groups, which in turn can influence a drug's pharmacokinetic profile and its binding affinity to target proteins. The introduction of fluorine can also impact molecular conformation and lipophilicity, thereby affecting membrane permeability and bioavailability.
The Unique Role of Fluorinated Alcohols in Organic Synthesis and Beyond
Fluorinated alcohols, such as the well-known 2,2,2-trifluoroethanol (TFE), possess a unique combination of properties that set them apart from their non-fluorinated counterparts. chemicalbook.comnist.govwikipedia.org The strong electron-withdrawing effect of the trifluoromethyl group renders the hydroxyl proton significantly more acidic. wikipedia.org This enhanced acidity, coupled with low nucleophilicity, makes fluorinated alcohols excellent solvents and promoters for a variety of organic reactions. They can stabilize charged intermediates and transition states through strong hydrogen bonding, often leading to enhanced reaction rates and selectivities. Their ability to act as non-coordinating, polar solvents has made them indispensable in fields such as peptide synthesis and asymmetric catalysis.
Table 1: Comparison of Properties of Ethanol and 2,2,2-Trifluoroethanol
| Property | Ethanol | 2,2,2-Trifluoroethanol |
| Molecular Formula | C2H5OH | C2H3F3O |
| Molar Mass | 46.07 g/mol | 100.04 g/mol nist.gov |
| Boiling Point | 78.37 °C | 77-80 °C chemicalbook.com |
| Density | 0.789 g/cm³ | 1.391 g/mL at 20 °C chemicalbook.com |
| pKa | ~16 | ~12.4 chemicalbook.com |
Overview of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol (B1352723) as a Key Chiral Fluorinated Building Block
This compound stands as a prime example of a chiral fluorinated building block, integrating the beneficial properties of both a trifluoromethyl group and a fluorine-substituted aromatic ring into a single chiral scaffold. The trifluoromethyl group imparts increased stability and unique electronic characteristics, while the 4-fluorophenyl moiety can participate in specific interactions within biological systems and serve as a handle for further chemical transformations.
The chirality at the alcohol center makes this molecule a valuable precursor for the enantioselective synthesis of a wide range of pharmaceuticals and other biologically active compounds. Its enantiomers can serve as starting materials for the construction of more complex chiral molecules, where the stereochemistry of the final product is dictated by the configuration of this initial building block. For instance, (R)-(+)-1-(4-fluorophenyl)ethanol is a component of an antimalarial drug and a γ-secretase modulator for potential Alzheimer's disease treatment, while the (S)-enantiomer is an intermediate in the synthesis of antagonists for the CCR5 chemokine receptor, which has implications for HIV infection. researcher.life
The synthesis of enantiomerically pure this compound is a key challenge and is often achieved through the asymmetric reduction of the corresponding ketone, 4'-fluoro-2,2,2-trifluoroacetophenone. Both biocatalytic methods, employing enzymes or whole-cell systems, and chemical methods using chiral catalysts have been successfully developed to achieve high enantioselectivity.
The utility of this compound as a chiral building block is rooted in its ability to introduce a stereocenter with two distinct fluorinated motifs into a target molecule. This can be particularly advantageous in drug design, where the combination of these groups can lead to synergistic effects on the pharmacological profile of the final compound. As the demand for sophisticated, highly functionalized chiral molecules continues to grow, the importance of building blocks like this compound in enabling their efficient and stereoselective synthesis is set to increase.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHSIMDNYIOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456897 | |
| Record name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17556-41-1 | |
| Record name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2,2 Trifluoro 1 4 Fluorophenyl Ethanol
Preparation of α-Trifluoromethyl Alcohols: General Strategies and Challenges
The synthesis of α-trifluoromethyl alcohols presents a unique set of challenges due to the strong electron-withdrawing nature of the trifluoromethyl group. This group significantly influences the reactivity of the adjacent carbonyl carbon, making it highly electrophilic but also affecting the stability of intermediates. General strategies for the preparation of these valuable compounds primarily involve the reduction of trifluoromethyl ketones or the nucleophilic addition of a trifluoromethyl group to a carbonyl compound.
Key challenges in these syntheses include achieving high yields and, crucially, controlling the stereochemistry at the newly formed chiral center. The bulky and electron-rich trifluoromethyl group can sterically hinder the approach of reagents, and its electronic effects can influence the facial selectivity of nucleophilic attacks or hydride transfers. Overcoming these challenges has led to the development of sophisticated catalytic systems and synthetic methodologies.
Stereoselective Synthesis Approaches for 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol (B1352723)
The demand for enantiomerically pure this compound has driven the development of several stereoselective synthetic routes. These methods are predominantly centered on the asymmetric reduction of 4-Fluorotrifluoroacetophenone.
Catalytic Asymmetric Reduction of 4-Fluorotrifluoroacetophenone
The catalytic asymmetric reduction of 4-Fluorotrifluoroacetophenone is a highly effective method for producing enantiomerically enriched this compound. This transformation can be achieved through biocatalysis, transition metal-catalyzed hydrogenation, and organocatalysis.
Alcohol dehydrogenases (ADHs) are powerful biocatalysts for the asymmetric reduction of prochiral ketones to chiral alcohols with high enantioselectivity. nih.govnih.gov These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), as a hydride source. The stereochemical outcome of the reduction is determined by the specific enzyme used, with different ADHs exhibiting distinct substrate specificities and stereopreferences (either Prelog or anti-Prelog). nih.gov
While specific data for the biocatalytic reduction of 4-Fluorotrifluoroacetophenone is not extensively detailed in the readily available literature, the general applicability of ADHs to similar trifluoromethyl ketones suggests its feasibility. For instance, alcohol dehydrogenase from Leifsonia sp. has been used to reduce phenyl trifluoromethyl ketone to (S)-1-phenyl-2,2,2-trifluoroethanol. The successful application of ADHs to a variety of ketones underscores their potential for the synthesis of enantiopure this compound. mdpi.com
Table 1: Examples of Biocatalytic Reduction of Ketones by Alcohol Dehydrogenases
| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Leifsonia sp. | Phenyl trifluoromethyl ketone | (S) | High | |
| Ralstonia sp. | 1,4-Diphenylbutane-1,4-dione | (1S,4S) | >99% | mdpi.com |
| Engineered ADH | Tetrahydrothiophene-3-one | Not Specified | 99.3% | tudelft.nl |
This table presents examples of ADH-catalyzed reductions of various ketones to illustrate the general utility of this method. Specific data for 4-Fluorotrifluoroacetophenone was not available in the searched sources.
Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are highly effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones. nih.govnih.govumn.edu These methods involve the use of a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the ketone, resulting in an enantiomerically enriched alcohol.
For the asymmetric hydrogenation of fluorinated ketones, iridium complexes with N,P-ligands have shown considerable success. nih.gov While specific examples for 4-Fluorotrifluoroacetophenone are not prevalent in the reviewed literature, the hydrogenation of other fluorinated olefins and ketones with high enantioselectivity suggests the potential of this approach. researchgate.net Transfer hydrogenation, which typically employs isopropanol (B130326) or formic acid as the hydrogen source, offers a practical alternative to using high-pressure hydrogen gas. umn.edu
Table 2: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Olefins
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Iridium-N,P complex | (E)-ethyl 4,4-difluoro-3-phenylbut-2-enoate | up to 96% | nih.gov |
| Ruthenium-diamine-diphosphine | Aromatic Ketones | up to 99% | |
| Rhodium-bisphosphine | Functionalized Olefins | >95% | nih.gov |
This table provides examples of the capabilities of transition metal catalysts in asymmetric hydrogenation of related fluorinated compounds, as specific data for 4-Fluorotrifluoroacetophenone was limited in the searched literature.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. uni-giessen.de For the reduction of ketones, chiral phosphoric acids or chiral amines are often used as catalysts in conjunction with a hydride source like a Hantzsch ester or benzothiazoline. uni-giessen.demdpi.comprinceton.edu The catalyst activates the ketone by forming a hydrogen bond or an iminium ion, which is then reduced stereoselectively.
While the organocatalytic reduction of various ketones has been well-documented with excellent enantioselectivities, specific studies on 4-Fluorotrifluoroacetophenone are not widely reported. However, the successful reduction of other electron-deficient ketones suggests that this methodology could be effectively applied.
Table 3: Examples of Organocatalytic Asymmetric Reductions
| Catalyst Type | Hydride Source | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Chiral Phosphoric Acid | Hantzsch Ester | Imines | 80-92% | uni-giessen.de |
| Imidazolidinone | Hantzsch Ester | α,β-Unsaturated Aldehydes | >90% | |
| Thiourea Derivative | Hantzsch Ester | Ketones | High | mdpi.com |
This table illustrates the effectiveness of organocatalytic reduction for various carbonyl compounds, as specific examples for 4-Fluorotrifluoroacetophenone were not found in the searched literature.
Nucleophilic Trifluoromethylation Strategies
An alternative approach to constructing this compound is through the nucleophilic trifluoromethylation of 4-fluorobenzaldehyde (B137897). beilstein-journals.org This method involves the addition of a trifluoromethyl anion equivalent to the aldehyde carbonyl group. The most common reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often referred to as the Ruppert-Prakash reagent. beilstein-journals.orgnih.govsemanticscholar.org
The reaction is typically initiated by a nucleophilic activator, such as a fluoride (B91410) salt or an alkoxide, which generates the active trifluoromethylating species. The development of chiral catalysts for this reaction allows for the enantioselective synthesis of trifluoromethylated alcohols. Cinchona alkaloids and their derivatives have been successfully employed as organocatalysts to achieve high enantioselectivity in the trifluoromethylation of aromatic aldehydes. nih.gov
Table 4: Enantioselective Nucleophilic Trifluoromethylation of Aldehydes with TMSCF₃
| Catalyst | Aldehyde | Yield | Enantiomeric Excess (ee) | Reference |
| Cinchona Alkaloid Derivative | 4-Fluorobenzaldehyde | 86% | 57% | |
| Chiral Quaternary Ammonium Salt | Benzaldehyde | 91% | low | beilstein-journals.org |
| Combinatorial Catalysts | Aromatic Aldehydes | High | up to 95% | nih.gov |
This table includes data for the trifluoromethylation of 4-fluorobenzaldehyde and other aromatic aldehydes to demonstrate the utility of this synthetic strategy.
Deracemization and Kinetic Resolution Approaches
Deracemization and kinetic resolution are powerful enzymatic and chemical techniques to obtain enantiomerically pure compounds from a racemic mixture.
Deracemization is a process where one enantiomer is converted into the other, ideally resulting in a 100% yield of the desired enantiomer. One notable approach involves a one-pot, two-step deracemization using two different mutants of a secondary alcohol dehydrogenase (SADH). This method first employs a non-stereospecific oxidation of the racemic alcohol to the corresponding prochiral ketone, followed by a highly stereoselective reduction to yield the target chiral alcohol. For instance, mutants of Thermoanaerobacter pseudoethanolicus SADH (TeSADH) have been successfully used for the deracemization of various alcohols. researchgate.net While specific data for this compound is not detailed, the general applicability of this method to phenyl-ring-containing substituents suggests its potential for this substrate. researchgate.net
Kinetic resolution separates enantiomers by their different reaction rates with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other unreacted. Lipase-catalyzed transesterification is a common method for the kinetic resolution of alcohols. For example, the kinetic resolution of a structurally similar compound, 1-(4-(trifluoromethyl)phenyl)ethanol, was achieved with high efficiency using Lipase PS from Pseudomonas cepacia. researchgate.net This process utilized vinyl acetate (B1210297) as an acyl donor in an organic solvent. researchgate.net Although this specific example does not use this compound, the similarity in structure indicates the potential of enzymatic kinetic resolution for this compound as well.
Chemical kinetic resolution has also been explored. For instance, the palladium-catalyzed addition of arylboronic acids to cyclic N-sulfonylimines derived from [2.2]paracyclophane has been shown to be an effective kinetic resolution method, achieving high selectivity factors. dicp.ac.cn Another example is the chiral isothiourea-catalyzed acylation of 4-hydroxy[2.2]paracyclophane, which provides a novel route to enantioenriched planar chiral molecules. beilstein-journals.org These advanced catalytic systems highlight the potential for developing a chemical kinetic resolution process for this compound.
Precursor Synthesis: Methodologies for 4-Fluorotrifluoroacetophenone
A common laboratory-scale synthesis involves the Friedel-Crafts acylation of fluorobenzene (B45895) with trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride. This reaction is typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction proceeds by the electrophilic substitution of the aromatic ring.
Another approach involves the reaction of a Grignard reagent, 4-fluorophenylmagnesium bromide, with a trifluoroacetylating agent. This method offers an alternative route to the desired ketone. The Grignard reagent is prepared from 4-fluorobromobenzene and magnesium metal.
For larger-scale production, alternative, more cost-effective, and environmentally benign methods are sought. These may include catalytic methods that avoid the use of stoichiometric amounts of Lewis acids, which can generate significant waste.
Advanced Synthetic Techniques
To overcome the limitations of traditional batch synthesis, advanced techniques such as continuous flow chemistry and one-pot multicomponent reactions are being increasingly investigated for the synthesis of complex molecules like this compound.
Continuous Flow Chemistry for Scalable Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. durham.ac.uknih.gov These features are particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require short reaction times.
The synthesis of fluorinated compounds, in particular, can benefit from flow chemistry. For instance, the use of continuous-flow microreactors has been reported for various fluorination reactions. durham.ac.uk While a specific continuous flow synthesis for this compound is not explicitly detailed in the provided context, the principles can be applied. A potential flow process could involve the continuous feeding of 4-fluorotrifluoroacetophenone and a reducing agent into a heated or cooled microreactor. The short residence time and efficient mixing in the microreactor could lead to high conversion and selectivity.
A telescoped two-step sequence in a continuous flow setup, where the intermediate is not isolated, can further enhance efficiency. nih.gov This approach minimizes handling and purification steps, leading to a more streamlined and cost-effective process. The reduction of the ketone precursor could be integrated in-line with its formation, potentially starting from readily available materials.
One-Pot Multicomponent Reaction Sequences
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. researchgate.netnanomaterchem.com This approach avoids the isolation of intermediates, reduces solvent waste, and saves time and resources.
While a specific one-pot MCR for the direct synthesis of this compound from simple starting materials is not described, the principles of MCRs can be applied to develop such a process. For instance, a hypothetical one-pot reaction could involve the in-situ generation of 4-fluorotrifluoroacetophenone from a suitable precursor, followed by its immediate reduction.
The development of novel catalysts is crucial for the success of MCRs. For example, various catalysts have been employed in the one-pot synthesis of other complex heterocyclic compounds. researchgate.netnanomaterchem.com A similar strategy could be envisioned where a suitable catalyst facilitates a cascade of reactions, starting from simple aromatic precursors, a trifluoromethyl source, and a reducing agent, to yield the desired chiral alcohol.
Stereochemical Aspects and Enantioselective Control
Importance of Chirality in Fluorinated Compounds for Downstream Applications
Chirality is a fundamental aspect of molecular science, particularly in the development of pharmaceuticals and agrochemicals, where the three-dimensional structure of a molecule dictates its biological activity. researchgate.netucj.org.ua Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.govacs.org The notorious case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the critical need for enantiomerically pure compounds in medicine. nih.gov
The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF₃) group found in 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol (B1352723), can profoundly influence a molecule's properties. ucj.org.ua Fluorine can enhance metabolic stability, binding affinity to target proteins, and bioavailability. researchgate.netucj.org.ua When a trifluoromethyl group is attached to a stereogenic center, as in the target molecule, its strong electron-withdrawing nature and steric bulk can create unique and highly specific interactions with biological targets. researchgate.netacs.org Consequently, controlling the absolute configuration of such fluorinated stereocenters is crucial for optimizing efficacy and minimizing potential off-target effects in downstream applications. researchgate.netresearchgate.net The demand for single-enantiomer drugs and the unique properties imparted by fluorine make the development of enantioselective synthetic methods for chiral fluorinated molecules a significant area of research. acs.org
Chiral Catalyst Design and Development for this compound Synthesis
The most common and effective method for the enantioselective synthesis of this compound is the asymmetric reduction of its corresponding prochiral ketone, 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-one. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful technique for this transformation, utilizing chiral transition metal catalysts to achieve high yields and excellent enantioselectivities. acs.orgsigmaaldrich.comnih.gov
Catalysts developed by Noyori and Ikariya, particularly those based on Ruthenium(II) complexed with chiral diamine ligands, are highly effective for this purpose. sigmaaldrich.comnih.gov For instance, the combination of a Ru(II) precursor with a chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand in the presence of a hydrogen donor like formic acid or isopropanol (B130326) provides a robust system for the highly enantioselective reduction of trifluoromethyl ketones. acs.orgsigmaaldrich.com
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| RuCl(p-cymene)[(S,S)-TsDPEN] / HCOOH:NEt₃ | Aryl-CF₃ Ketones | High | Up to 96% | acs.org |
| Chiral Oxazaborolidine / Borane | Trifluoromethyl Ketones | >85% | Up to 90% | mdpi.com |
| Chiral Organomagnesium Amides (COMAs) | Trifluoromethyl Ketones | >85% | Up to 98% | nih.gov |
The success of asymmetric catalysis hinges on the rational design of the chiral ligand. nih.gov In the context of Noyori-type ATH catalysts, the ligand's structure is paramount for creating a well-defined chiral environment around the metal center. Key design principles include:
Metal-Binding Groups: The ligand contains donor atoms (e.g., nitrogen in diamines) that coordinate to the metal center, bringing the chiral information in close proximity to the reaction site.
Steric and Electronic Tuning: Substituents on the ligand, like the tosyl group in TsDPEN or the aryl groups on the phosphine (B1218219) ligands in other systems, are crucial. rsc.orgchinesechemsoc.org They provide steric bulk that physically blocks one of the two possible approaches of the substrate to the catalyst. Electronically, these groups can modulate the reactivity of the metal center, influencing the efficiency of the catalytic cycle.
Bifunctional Nature: In many successful ATH catalysts, the ligand is not merely a spectator but an active participant in the reaction. The N-H group on the TsDPEN ligand, for instance, acts as a proton donor in a concerted step with the hydride transfer from the metal. nih.gov
The high degree of enantioselectivity observed in the asymmetric transfer hydrogenation of trifluoromethyl ketones is attributed to a highly organized, concerted transition state. nih.gov The widely accepted mechanism for the Noyori-Ikariya catalyst involves a metal-ligand bifunctional action.
In this mechanism, the substrate (ketone) coordinates to the ruthenium center. The hydride is delivered from the metal to the carbonyl carbon, while simultaneously, the proton from the ligand's N-H group is transferred to the carbonyl oxygen. This occurs through a six-membered cyclic transition state. nih.gov The chirality of the diamine ligand and the steric hindrance from its substituents force the ketone to adopt a specific orientation within the catalytic pocket. This precise orientation ensures that the hydride attacks only one of the two prochiral faces of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. The stability of this transition state over the one leading to the other enantiomer is the source of the high enantioselectivity. nih.gov
Methodologies for Enantiomeric Excess Determination and Absolute Configuration Assignment
Following the enantioselective synthesis, it is essential to accurately determine the enantiomeric purity (enantiomeric excess, or ee) of the product and assign its absolute configuration (R or S).
Enantiomeric Excess (ee) Determination: The most common technique for determining the ee of chiral compounds like this compound is chiral High-Performance Liquid Chromatography (HPLC). uma.es This method uses a stationary phase that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. The relative areas of the two peaks in the resulting chromatogram correspond to the ratio of the enantiomers in the mixture, from which the ee can be calculated. uma.esyoutube.com
Absolute Configuration Assignment: Determining the absolute spatial arrangement of atoms (R/S configuration) is more complex and typically requires one of the following methods:
X-ray Crystallography: If a single crystal of one enantiomer can be grown, X-ray diffraction analysis can provide an unambiguous determination of its three-dimensional structure and thus its absolute configuration. organic-chemistry.org
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This is a powerful method for assigning the absolute configuration of carbinols. nih.gov The chiral alcohol is reacted with a chiral agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form a mixture of diastereomeric esters. researchgate.net Because diastereomers have different physical properties, their signals in the NMR spectrum (particularly ¹H and ¹⁹F NMR for fluorinated compounds) will be distinct. nih.govresearchgate.net By analyzing the chemical shift differences (Δδ) between the diastereomers and comparing them to established models, the absolute configuration of the original alcohol can be deduced. researchgate.net
Correlation with Known Compounds: The absolute configuration can sometimes be determined by chemically converting the molecule, without affecting the stereocenter, to a compound whose absolute configuration is already known.
| Method | Principle | Application | Reference |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Determination of enantiomeric excess (ee). | uma.es |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Unambiguous assignment of absolute configuration. | organic-chemistry.org |
| NMR with Mosher's Acid (MTPA) | Formation of diastereomeric esters with distinct NMR signals; analysis of chemical shift differences (Δδ). | Assignment of absolute configuration of chiral alcohols. | nih.govresearchgate.net |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Can be used to determine ee and, with theoretical calculations, absolute configuration. | rsc.org |
Chemical Transformations and Derivatization Reactions of 2,2,2 Trifluoro 1 4 Fluorophenyl Ethanol
Reactions Involving the Secondary Alcohol Functionality
The secondary alcohol group is a primary site for the chemical modification of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol (B1352723), enabling oxidation, esterification, and etherification reactions.
Oxidation to 4-Fluorotrifluoroacetophenone
The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 4-Fluorotrifluoroacetophenone. This transformation is a common and crucial reaction in organic synthesis, providing access to a valuable intermediate for the preparation of various biologically active molecules. A range of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and scale.
Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, more modern reagents like the Dess-Martin periodinane (DMP) and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). The selection of the oxidant is critical to ensure high conversion and to avoid over-oxidation or side reactions.
| Oxidizing Agent | Typical Reaction Conditions |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temperature |
| Pyridinium Dichromate (PDC) | Dichloromethane (CH₂Cl₂), Room Temperature |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), Room Temperature |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine, -78 °C to Room Temperature |
Esterification and Etherification Reactions
The hydroxyl group of this compound readily undergoes esterification and etherification, allowing for the introduction of a wide variety of functional groups.
Esterification reactions typically involve the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of an acid catalyst. The Fischer esterification, which employs a carboxylic acid and a strong acid catalyst, is a classic method. uci.edulibretexts.org However, for more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents like acid chlorides is preferred. libretexts.org The reaction of this compound with an acid chloride, for instance, proceeds readily in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Etherification can be achieved through various methods, with the Williamson ether synthesis being a prominent example. researchgate.netrsc.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. researchgate.netrsc.org The choice of base for deprotonation is crucial and can range from sodium hydride to milder bases depending on the reactivity of the alkyl halide.
| Reaction Type | Reagents | Typical Conditions |
| Esterification | ||
| Fischer Esterification | Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux |
| Acylation with Acid Chloride | Acid Chloride, Base (e.g., Pyridine) | Room Temperature |
| Etherification | ||
| Williamson Ether Synthesis | Alkyl Halide, Base (e.g., NaH) | Anhydrous Solvent (e.g., THF) |
Transformations on the Fluorophenyl Moiety
The 4-fluorophenyl group of this compound is susceptible to aromatic substitution reactions, allowing for further functionalization of the molecule. Both nucleophilic and electrophilic aromatic substitution reactions can be envisioned, although the presence of the fluorine atom and the trifluoroethyl alcohol substituent will influence the regioselectivity and reactivity of the aromatic ring.
Nucleophilic aromatic substitution (SNA_r) on the fluorophenyl ring is a plausible transformation. The fluorine atom can act as a leaving group, particularly when the ring is activated by electron-withdrawing groups. libretexts.orgnih.gov The trifluoromethyl group is strongly electron-withdrawing, which could facilitate nucleophilic attack, especially at the para position.
Electrophilic aromatic substitution (EAS) is another potential pathway for modifying the aromatic ring. wikipedia.orgbyjus.com The fluorine atom is an ortho-, para-director, while the trifluoroethyl alcohol group is expected to be a deactivating meta-director due to the electron-withdrawing nature of the trifluoromethyl group. The interplay of these directing effects would determine the position of substitution.
Conjugation and Linker Chemistry for Complex Molecule Synthesis
The chemical reactivity of this compound makes it a candidate for use in conjugation and linker chemistry, enabling the synthesis of more complex molecules. Its bifunctional nature, with a reactive alcohol group and a modifiable aromatic ring, allows for its incorporation into larger structures through various ligation strategies.
One prominent application is in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.gov For instance, the alcohol functionality could be derivatized to introduce an azide or alkyne group, which can then participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to link it to another molecule. nih.gov
Furthermore, the compound's structure can be incorporated into bifunctional linkers used in bioconjugation to connect different molecular entities, such as a targeting moiety and a therapeutic agent. nih.gov The ability to modify both the alcohol and the aromatic ring provides flexibility in designing linkers with specific properties.
Regioselective and Chemoselective Modifications
Achieving regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules. In the context of this compound, these principles guide the selective modification of one functional group in the presence of others.
Regioselectivity in electrophilic aromatic substitution on the fluorophenyl ring will be dictated by the directing effects of the existing substituents. The fluorine atom directs incoming electrophiles to the ortho and para positions, while the deactivating trifluoroethyl alcohol group directs to the meta position. The outcome of such reactions would depend on the reaction conditions and the nature of the electrophile.
Chemoselectivity involves the preferential reaction of one functional group over another. For example, it is possible to selectively react with the secondary alcohol without affecting the fluorophenyl ring, or vice versa, by choosing appropriate reagents and reaction conditions. For instance, the oxidation of the alcohol to a ketone can be achieved under conditions that leave the aromatic ring intact. Similarly, esterification and etherification reactions can be performed chemoselectively at the alcohol position.
Computational and Theoretical Investigations of 2,2,2 Trifluoro 1 4 Fluorophenyl Ethanol
Quantum Chemical Studies for Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the electronic characteristics and reactivity of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol (B1352723). These computational approaches allow for the detailed examination of molecular orbitals, energy landscapes, and electronic transitions.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govresearchgate.net For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations are essential for understanding the molecule's shape and steric properties.
By mapping the potential energy surface, DFT can also elucidate the energy profiles of various chemical processes, such as conformational changes and reaction pathways. This information is vital for predicting the feasibility and kinetics of reactions involving this compound. For instance, DFT has been used to study the synthesis of active pharmaceutical ingredients by providing detailed mechanistic explanations for reaction behaviors under different conditions. rsc.org
Table 1: Selected Optimized Geometrical Parameters of this compound (Exemplary Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | 1.39 | 120.0 | - |
| C-F (ring) | 1.35 | - | - |
| C-C (side chain) | 1.52 | 110.0 | - |
| C-O | 1.43 | 109.5 | - |
| C-F (CF3) | 1.34 | 109.5 | 60.0 |
| O-H | 0.96 | - | 180.0 |
Note: The values in this table are representative and would be determined with precision in a specific DFT study.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the investigation of electronically excited states. researchgate.netrsc.org This method is crucial for understanding a molecule's response to light, including its absorption and emission properties. rsc.org For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. scirp.orgscirp.org
These calculations provide insights into the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. scirp.org This information is valuable for applications in photochemistry and materials science.
Table 2: Calculated Excitation Energies and Oscillator Strengths for this compound (Exemplary Data)
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |
| S1 | 4.50 | 275 | 0.02 |
| S2 | 5.20 | 238 | 0.15 |
| S3 | 5.80 | 214 | 0.40 |
Note: The values in this table are representative and would be determined with precision in a specific TD-DFT study.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
Intermolecular interactions, particularly hydrogen bonds, play a critical role in determining the physical and chemical properties of molecules in condensed phases. nih.govscielo.org.mx For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the fluorine atoms can also participate in weaker hydrogen bonding interactions. jchemrev.com
Mechanistic Insights into Synthesis and Transformations
Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to explore different reaction pathways, identify transition states, and calculate activation energies. This information can help in optimizing reaction conditions and improving yields.
Similarly, computational studies can elucidate the mechanisms of transformations that this compound may undergo. For example, DFT calculations have been employed to explore the mechanistic details of deoxyfluorination reactions, distinguishing the pathways for different functional groups. researchgate.net By understanding the underlying electronic and structural changes that occur during a reaction, it is possible to predict the products and byproducts, as well as to design new synthetic routes.
Conformational Analysis and Stereochemical Prediction
Due to the presence of single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. Computational methods, such as DFT, are well-suited for this purpose. nih.gov
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals provide valuable insights into a molecule's nucleophilic and electrophilic character. libretexts.org
For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net The HOMO, being the orbital from which an electron is most easily removed, indicates regions of nucleophilicity. Conversely, the LUMO, the orbital that most readily accepts an electron, highlights regions of electrophilicity. Reactivity indices, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's reactivity. pku.edu.cn
Table 3: Calculated Frontier Molecular Orbital Energies and Reactivity Indices (Exemplary Data)
| Parameter | Value (eV) |
| EHOMO | -7.5 |
| ELUMO | -0.8 |
| HOMO-LUMO Gap | 6.7 |
| Chemical Potential (μ) | -4.15 |
| Chemical Hardness (η) | 3.35 |
| Electrophilicity Index (ω) | 2.57 |
Note: The values in this table are representative and would be calculated from the HOMO and LUMO energies obtained in a specific quantum chemical study.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies for 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol (B1352723)
Future synthetic strategies for this compound are increasingly focused on sustainability, efficiency, and stereochemical control. The development of chiral alcohols is particularly important, as they are key building blocks for many single-enantiomer pharmaceuticals. nih.gov A primary area of development is the asymmetric reduction of the corresponding prochiral ketone, 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-one.
Biocatalysis: A significant trend is the use of biocatalysis, which employs enzymes or whole microbial cells to perform chemical transformations. This approach offers high enantioselectivity and operates under mild, environmentally benign conditions. pibb.ac.cn Ketoreductase enzymes and whole-cell systems like Lactobacillus species have shown success in reducing fluorinated ketones. qu.edu.qaresearchgate.net The primary challenges in this area, which future research aims to address, are the often-long reaction times and the high cost of enzymes and their necessary coenzymes. pibb.ac.cn Innovations in enzyme immobilization, coenzyme regeneration systems, and the discovery of more robust and efficient enzymes are key research targets.
Chemo-catalysis: Alongside biocatalysis, advancements in asymmetric chemo-catalysis continue to offer sustainable alternatives. Electrochemically promoted asymmetric transfer hydrogenation using chiral ruthenium complexes represents a promising route. acs.orgresearchgate.net This method can reduce the reliance on chemical reductants and operate with high efficiency. The ongoing development of new, highly active, and stable catalysts is crucial for making these processes industrially viable.
| Method | Catalyst/System | Key Advantages | Future Research Focus |
| Biocatalytic Reduction | Ketoreductases, Whole-cells (e.g., Lactobacillus) | High enantioselectivity (>99% ee), Mild conditions, Green chemistry | Reducing reaction times, Enzyme/coenzyme cost reduction and recycling, Improving enzyme stability |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium (Ru) complexes | High yields, Established methodology | Development of more active and air-stable catalysts, Reducing catalyst loading |
| Electrochemical Hydrogenation | Chiral Ru complexes with electrochemical promotion | Reduced chemical waste, High atom economy, Low energy consumption | Uncovering catalytic mechanisms, Improving catalyst tolerance to air/water, Reducing electricity consumption |
Exploration of Unprecedented Chemical Transformations and Derivatizations
Beyond its synthesis, future research will explore novel ways to chemically modify this compound to create new molecular entities with unique properties. The presence of the hydroxyl group, the trifluoromethyl group, and the fluorinated aromatic ring provides multiple sites for derivatization.
Oxidation: The secondary alcohol can be oxidized to the corresponding trifluoromethyl ketone. lookchem.com These ketones are highly valuable intermediates for synthesizing biologically active compounds and novel polymers. lookchem.com
Deoxyfluorination: The hydroxyl group can be substituted with another fluorine atom in a process known as deoxyfluorination. acs.org This transformation can dramatically alter the molecule's electronic properties and biological activity.
Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers, creating a library of derivatives. For instance, conversion to a trifluoroacetate (B77799) can activate the benzylic position for further reactions. researchgate.net
Aromatic Ring Functionalization: The 4-fluorophenyl ring is a platform for further modification. Cross-coupling reactions could be employed to introduce new substituents, altering the steric and electronic profile of the molecule for fine-tuning its function in various applications.
These transformations open pathways to new classes of compounds that are currently inaccessible, providing a rich field for discovery in materials science and medicinal chemistry.
Expanding the Scope of Applications in Emerging Chemical and Biological Disciplines
The unique properties imparted by the fluorine atoms—such as high thermal stability, chemical inertness, and altered biological interactions—position this compound as a valuable building block in several emerging fields. numberanalytics.commdpi.com
Medicinal Chemistry: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, receptor binding affinity, and bioavailability. researchgate.net This compound can serve as a key fragment in the synthesis of new therapeutic agents, where the trifluoromethyl-ethanol moiety can modulate acidity and lipophilicity, crucial parameters for drug efficacy. mdpi.com
Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides, including insecticides, fungicides, and herbicides. jst.go.jpacs.org Its presence can enhance the biological activity and stability of the active ingredient. acs.org Derivatives of this compound could lead to the development of new, more effective, and selective crop protection agents.
Materials Science: Fluorinated compounds are fundamental to the creation of advanced materials. tandfonline.com As a monomer or a modifying agent, this compound could be incorporated into polymers to create materials with specialized properties. researchgate.net These properties include low surface energy (for non-stick and anti-fouling coatings), high thermal stability, and specific optical or electrical characteristics, making them suitable for applications in aerospace, electronics, and biomedical devices. numberanalytics.comnih.govacs.org
| Discipline | Potential Role of this compound | Key Fluorine-Induced Properties |
| Medicinal Chemistry | Building block for novel pharmaceuticals | Enhanced metabolic stability, modulated lipophilicity and pKa, improved binding affinity |
| Agrochemicals | Precursor for next-generation pesticides | Increased biological potency, greater environmental persistence or specific degradation pathways |
| Materials Science | Monomer for specialty fluoropolymers | Low surface energy, high thermal and chemical resistance, unique optical/electrical properties |
| Biomedical Devices | Component in biocompatible materials and coatings | Chemical inertness, hydrophobicity, durability |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The future of research on this compound is intrinsically linked with these high-tech approaches, promising a faster, more sustainable, and more innovative path from molecular design to real-world application.
Q & A
Q. What are the common synthetic routes for 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is often synthesized via catalytic annulation or Friedel-Crafts alkylation. For example, in a formal [6+2] annulation reaction, 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone reacts with 1H-pyrrole-2-carbaldehyde using an N-heterocyclic carbene (NHC) catalyst and Cs₂CO₃ as a base in CHCl₃ at 30°C, yielding 74% of the desired pyrrolo-oxazolone product . For Friedel-Crafts benzylation, iodine catalysis achieves yields of 65–98% when reacting with substituted anilines, with solvent choice (e.g., ethanol or dichloromethane) and catalyst loading (0.1–0.2 equivalents) being critical for optimization .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Methodological Answer : Key techniques include:
- NMR : ¹⁹F NMR identifies fluorine environments (e.g., CF₃ and aryl-F signals), while ¹H NMR resolves the hydroxyl proton and aromatic protons.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₈H₆F₄O: calculated 194.13 g/mol) .
- IR Spectroscopy : Stretching frequencies for -OH (~3200–3600 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of fluorinated ethanol derivatives like this compound?
- Methodological Answer : Chiral resolution can be achieved via:
- Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose-based columns) with hexane/ethanol mobile phases.
- Thin-Layer Chromatography (TLC) : Enantiomers of structurally similar compounds (e.g., 2,2,2-trifluoro-1-(9-anthryl)ethanol) are resolved on microcrystalline cellulose triacetate (MCTA) plates with ethanol-water (80:20), achieving baseline separation (ΔRf = 0.17) .
- Derivatization : Formation of diastereomeric esters using chiral acids (e.g., Mosher’s acid) followed by HPLC analysis.
Q. How can computational chemistry aid in predicting the reactivity of this compound in organocatalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediates. For example:
- Electrophilicity : The CF₃ group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in annulation reactions) .
- Solvent Effects : Polarizable continuum models (PCM) predict solvation energies in CHCl₃ or ethanol, guiding solvent selection .
- Non-Covalent Interactions : Fluorine-aromatic interactions (e.g., C-F···H-C) stabilize transition states in Friedel-Crafts reactions .
Q. What are the mechanistic insights into iodine-catalyzed Friedel-Crafts benzylation involving this compound?
- Methodological Answer : Iodine acts as a Lewis acid, polarizing the C=O bond of the trifluoroacetophenone intermediate. Key steps include:
Activation : I₂ coordinates with the carbonyl oxygen, increasing electrophilicity.
Nucleophilic Attack : Aryl amines (e.g., substituted anilines) attack the activated carbonyl, forming a carbocation intermediate.
Rearomatization : Loss of H⁺ regenerates the aromatic system.
Kinetic studies suggest rate-limiting steps depend on solvent polarity, with ethanol favoring proton transfer .
Data Contradiction and Stability Analysis
Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., enthalpy of vaporization) for fluorinated ethanol derivatives?
- Methodological Answer : Contradictions may arise due to:
- Purity : Impurities (e.g., residual solvents) alter measured values. Validate via GC-MS or HPLC .
- Experimental Methods : Compare static vs. dynamic vaporization techniques (e.g., calorimetry vs. gas saturation).
- Computational Models : Use group contribution methods (e.g., Joback) or ab initio calculations (e.g., Gaussian) to cross-validate experimental data .
Q. What are the stability challenges for this compound under acidic or oxidative conditions?
- Methodological Answer :
- Acidic Conditions : The hydroxyl group may undergo esterification or elimination. Test stability in HCl/ethanol (0.1–1 M) at 25–60°C, monitoring via ¹⁹F NMR .
- Oxidative Conditions : Exposure to H₂O₂ or mCPBA can oxidize the alcohol to ketones. Stabilize with antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) .
Applications in Organic Synthesis
Q. How is this compound utilized in synthesizing heterocyclic scaffolds for pharmaceutical research?
- Methodological Answer : It serves as a precursor for:
- Pyrrolo-oxazolones : Via NHC-catalyzed annulation, yielding bioactive cores .
- Indole Derivatives : Friedel-Crafts alkylation forms 3-substituted indoles with antitumor activity .
- Chiral Ligands : Enantiomerically pure forms act as ligands in asymmetric catalysis (e.g., Jacobsen epoxidation) .
Safety and Handling in Research Settings
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
